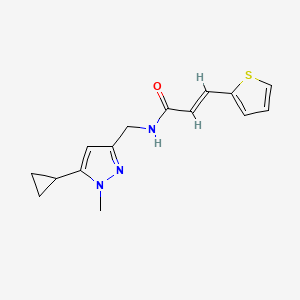

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative incorporating a pyrazole core substituted with a cyclopropyl group and a thiophene-linked acrylamide moiety. The compound’s structure features a conjugated acrylamide system, which may enhance intermolecular interactions such as hydrogen bonding and π-stacking, critical for target binding . Its synthesis likely involves cycloaddition or condensation methods common for pyrazole-thiophene frameworks , while structural characterization would utilize X-ray crystallography tools like SHELXL or ORTEP-3 .

Properties

IUPAC Name |

(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-18-14(11-4-5-11)9-12(17-18)10-16-15(19)7-6-13-3-2-8-20-13/h2-3,6-9,11H,4-5,10H2,1H3,(H,16,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFRNZAQAJDKTK-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. Its structural components, particularly the pyrazole and thiophene moieties, suggest a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O3S, with a molecular weight of 397.49 g/mol. The compound features a pyrazole ring substituted with a cyclopropyl group and a thiophene ring, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were evaluated for their antimicrobial efficacy against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans. Among these derivatives, some exhibited significant antibacterial activity, suggesting that compounds with similar structural features may also show promising antimicrobial effects .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 10g | P. mirabilis | 62.5 µg/mL |

| Compound 10q | S. aureus | 31.25 µg/mL |

| Ravuconazole | Reference drug | 31.5 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds often modulate inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines and mediators. While specific data on this compound is limited, its structural analogs have shown promise in reducing inflammation in vitro and in vivo.

Anticancer Activity

Research on related pyrazole compounds indicates potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the thiophene ring may enhance these effects by interacting with cellular targets involved in cancer progression. Further studies are needed to explore the specific anticancer mechanisms of this compound.

Case Studies

One notable study synthesized various pyrazole-thiazole derivatives and assessed their biological activities. The results indicated that certain compounds exhibited significant antimicrobial activity comparable to standard drugs like Ravuconazole . This suggests that this compound could be a candidate for further investigation in similar contexts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Key analogs (Table 1) highlight how substituents influence physicochemical and biological properties:

- Cyclopropyl vs.

- Thiophene vs. Furan : Thiophene’s sulfur atom enhances electronic delocalization and hydrophobic interactions relative to furan’s oxygen, possibly affecting binding affinity .

- Acrylamide Modifications: The absence of a cyano group (vs. ) may reduce electrophilicity, altering reactivity in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.